molecular formula C14H21NO3 B11820559 1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine

Cat. No.: B11820559
M. Wt: 251.32 g/mol
InChI Key: JPPIJOVRSIIHKC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine is a chemical compound that features a cyclobutane ring attached to a methanamine group, with a 3,4,5-trimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the 3,4,5-trimethoxyphenyl group to the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4,5-Trimethoxyamphetamine: An amphetamine derivative with a trimethoxyphenyl group.

    Colchicine: A natural product with a trimethoxyphenyl group, used as an anti-gout agent.

Uniqueness

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This structural feature may contribute to its specific interactions with molecular targets and its potential therapeutic applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[1-(3,4,5-trimethoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C14H21NO3/c1-16-11-7-10(14(9-15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6,9,15H2,1-3H3

InChI Key

JPPIJOVRSIIHKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCC2)CN

Origin of Product

United States

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